molecular formula C12H12F3N2NaOS B15138722 Antibacterial agent 167

Antibacterial agent 167

Cat. No.: B15138722
M. Wt: 312.29 g/mol
InChI Key: OPBYPLLCHQENHU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 167 is a compound identified as an inhibitor of pathogenic bacterial carbonic anhydrases. It effectively inhibits the growth of Neisseria gonorrhea strains at concentrations between 16 to 64 µg/mL . This compound is part of a broader class of antibacterial agents that target specific bacterial enzymes, making it a promising candidate for treating bacterial infections.

Preparation Methods

The preparation of Antibacterial agent 167 involves synthetic routes that typically include the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Mechanisms of Action in Antibacterial Agents

Antibacterial agents target bacterial processes through distinct chemical mechanisms, including:

Inhibiting Metabolic Processes

  • Sulfonamides/Trimethoprim : Block folate synthesis by targeting dihydropteroate synthase and dihydrofolate reductase, respectively .

  • Enzymatic Degradation :

    • Fosfomycin is inactivated by FosA/FosB enzymes via glutathione/thiol conjugation .

    • Aminoglycosides are modified by N-acetyltransferases (AAC), O-adenyltransferases (ANT), and O-phosphotransferases (APH) .

Chemical Reaction Pathways in Resistance Mechanisms

MechanismExample ReactionKey Enzymes/Modifications
Enzymatic inactivationFosfomycin + Glutathione → InactiveFosA/FosB (glutathione-S-transferases)
Target modificationRibosomal rRNA mutationsAlterations in 30S/50S subunits
Efflux pumpingReduced intracellular drug levelsMultidrug resistance (MDR) pumps

Axinellamines

  • Mechanism : Cause membrane destabilization and inhibit septum formation .

  • Synthesis : Scalable routes developed for dimeric pyrrole–imidazole alkaloids, enabling gram-scale production .

Iodo-Thiocyanate Complex (ITC)

  • Antimicrobial Action : Generates reactive oxygen species (e.g., H₂O₂, I₂) that oxidize bacterial biomolecules .

  • Biofilm Eradication : Effective against dual/multi-species biofilms at concentrations of 7.8–250 μg/mL .

Chelating Agents

  • Iron/Manganese Dysregulation : DTPMP, HBED, and PO induce iron starvation, upregulating manganese import (via mntH) and altering superoxide dismutase activity .

Antisense Antibacterial Agents

  • Chemical Modifications : Early methylphosphonate oligomers showed limited uptake in wild-type bacteria; newer phosphonate derivatives improve stability .

  • Target Selection : Focus on critical genes (e.g., rpoB for RNA polymerase) to prevent resistance .

Scientific Research Applications

Antibacterial agent 167 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antibacterial agent 167 involves the inhibition of bacterial carbonic anhydrases, which are enzymes critical for the survival and growth of bacteria. By inhibiting these enzymes, the compound disrupts the bacterial metabolic processes, leading to the inhibition of bacterial growth and proliferation. The molecular targets include the active sites of carbonic anhydrases, and the pathways involved are related to the enzyme’s role in maintaining pH balance and ion transport within bacterial cells .

Comparison with Similar Compounds

Antibacterial agent 167 is unique in its specific inhibition of bacterial carbonic anhydrases, which sets it apart from other antibacterial agents that target different bacterial enzymes or structures. Similar compounds include:

    Sulfonamides: Inhibit bacterial dihydropteroate synthetase.

    Beta-lactams: Inhibit bacterial cell wall synthesis.

    Quinolones: Inhibit bacterial DNA gyrase and topoisomerase IV.

Compared to these compounds, this compound offers a novel mechanism of action, making it a valuable addition to the arsenal of antibacterial agents .

Q & A

Basic Research Questions

Q. What structural features of Antibacterial Agent 167 contribute to its efficacy against Gram-negative bacteria?

  • Methodological Answer : Structural analysis can be performed using spectroscopic techniques (e.g., NMR for functional group identification ) and computational modeling (e.g., molecular docking to assess interactions with bacterial targets). Comparative studies with chalcone derivatives, which share structural similarities, suggest that electron-withdrawing groups and planar aromatic systems enhance membrane penetration .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined in vitro?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with serial dilutions of the agent in Mueller-Hinton broth. Growth inhibition endpoints are measured spectrophotometrically at 600 nm. Reference dose-response tables (e.g., intraperitoneal administration in murine models ) to correlate in vitro and in vivo efficacy.

Q. What in vitro models are appropriate for evaluating the bactericidal kinetics of this compound?

  • Methodological Answer : Time-kill assays under both static and dynamic conditions (e.g., chemostat systems) are recommended. Monitor bacterial viability at 0, 4, 8, 12, and 24 hours using colony-forming unit (CFU) counts. Compare results with positive controls (e.g., fluoroquinolones) to assess concentration-dependent vs. time-dependent activity .

Advanced Research Questions

Q. How can conflicting data between in vitro efficacy and in vivo toxicity of this compound be resolved?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows. Measure serum nitric oxide levels (via Griess assay ) and hepatic/renal biomarkers in murine models. Use Bayesian statistical frameworks to reconcile discrepancies between inhibition zones in vitro and toxicity thresholds in vivo .

Q. What experimental strategies optimize the synergistic potential of this compound with immunomodulators like LPS?

  • Methodological Answer : Design combination studies using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Monitor immune markers (e.g., serum nitric oxide ) and bacterial load reduction in co-treatment groups. Apply isobolographic analysis to distinguish additive, synergistic, or antagonistic effects .

Q. How do resistance mutations in target enzymes (e.g., DNA gyrase) affect the binding affinity of this compound?

  • Methodological Answer : Perform whole-genome sequencing of resistant bacterial strains to identify mutations. Validate using site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics. Compare with structural analogs (e.g., pyrazoline-based chalcones ) to map resistance-conferring residues .

Q. What methodologies validate the specificity of this compound against bacterial biofilms?

  • Methodological Answer : Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability. Conduct RNA-seq to assess downregulation of quorum-sensing genes (e.g., lasR, rhlR). Compare with standard biofilm disruptors (e.g., DNase I) and employ microcalorimetry to measure metabolic inhibition .

Q. How can contradictions in spectrum-of-activity classifications of this compound be addressed?

  • Methodological Answer : Re-evaluate classification using a dual approach:

Functional : Test against a standardized panel of ESKAPE pathogens and commensals.

Structural : Cluster analysis based on scaffold similarity to established classes (e.g., β-lactams, aminoglycosides) .
Use principal component analysis (PCA) to resolve ambiguities in concentration-dependent activity .

Translational and Clinical Research Questions

Q. What preclinical models best predict human pharmacokinetics for this compound?

  • Methodological Answer : Use murine neutropenic thigh infection models to simulate human PK profiles. Apply allometric scaling to extrapolate clearance rates. Validate with physiologically based pharmacokinetic (PBPK) modeling and Monte Carlo simulations to estimate target attainment in human populations .

Q. How can adaptive clinical trial designs improve the evaluation of this compound in polymicrobial infections?

  • Methodological Answer : Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing arms. Integrate biomarkers (e.g., procalcitonin levels) for real-time efficacy monitoring. Reference FDA/EMA guidelines on antibacterial therapies for unmet medical needs .

Q. Data Analysis and Reproducibility

Q. What statistical methods address variability in murine serum nitric oxide levels post-treatment with this compound?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Normalize data using log transformation and calculate percent change relative to baseline . Use bootstrapping to generate 95% confidence intervals for small sample sizes .

Q. How can researchers ensure reproducibility in MIC assays for this compound across laboratories?

  • Methodological Answer : Adopt CLSI/EUCAST harmonized protocols. Include reference strains (e.g., E. coli ATCC 25922) in each assay batch. Use inter-laboratory ring trials with blinded samples and report intraclass correlation coefficients (ICCs) .

Q. Ethical and Methodological Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to preclinical studies of this compound?

  • Methodological Answer :
  • Feasible : Prioritize murine models with established infection protocols.
  • Novel : Focus on understudied Gram-negative targets (e.g., LpxC inhibitors).
  • Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .

Properties

Molecular Formula

C12H12F3N2NaOS

Molecular Weight

312.29 g/mol

IUPAC Name

sodium;4-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioate

InChI

InChI=1S/C12H13F3N2OS.Na/c13-12(14,15)9-1-3-10(4-2-9)16-5-7-17(8-6-16)11(18)19;/h1-4H,5-8H2,(H,18,19);/q;+1/p-1

InChI Key

OPBYPLLCHQENHU-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)[S-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.